(5Z)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
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Overview
Description
(5Z)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a chemical compound known for its unique structure and diverse applications in various fields of science. This compound belongs to the class of imidazolidinones, which are characterized by a five-membered ring containing nitrogen and sulfur atoms. The presence of the methoxybenzylidene group adds to its chemical versatility and potential for various reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the reaction of 2-methoxybenzaldehyde with thiourea under specific conditions. One common method is the Knoevenagel condensation, where 2-methoxybenzaldehyde reacts with thiourea in the presence of a base such as piperidine in ethanol . The reaction mixture is heated under reflux, and the product is obtained after cooling and filtration.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted imidazolidinones depending on the nucleophile used.
Scientific Research Applications
(5Z)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of corrosion inhibitors for metals.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anticancer effects are linked to the inhibition of cell cycle regulatory proteins such as CDK6 . The compound’s structure allows it to form stable complexes with these targets, disrupting their normal function and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxybenzylidene) Hydrazine-1-Carbothioamide: Another Schiff base with similar structural features and applications as a corrosion inhibitor.
3-bromo-N′-(2-methoxybenzylidene)benzohydrazide: A hydrazone compound with comparable chemical properties and biological activities.
Uniqueness
(5Z)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one stands out due to its unique imidazolidinone ring structure combined with the methoxybenzylidene group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H10N2O2S |
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Molecular Weight |
234.28g/mol |
IUPAC Name |
(5Z)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H10N2O2S/c1-15-9-5-3-2-4-7(9)6-8-10(14)13-11(16)12-8/h2-6H,1H3,(H2,12,13,14,16)/b8-6- |
InChI Key |
HAZHCCPUFOGUFI-VURMDHGXSA-N |
SMILES |
COC1=CC=CC=C1C=C2C(=O)NC(=S)N2 |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)NC(=S)N2 |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)NC(=S)N2 |
Origin of Product |
United States |
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